molecular formula C10H17N B1616908 1-Cyclohexyl-2,5-dihydro-1H-pyrrole CAS No. 68109-75-1

1-Cyclohexyl-2,5-dihydro-1H-pyrrole

Cat. No.: B1616908
CAS No.: 68109-75-1
M. Wt: 151.25 g/mol
InChI Key: MKLOLLWXCNJJKG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2,5-dihydro-1H-pyrrole is an organic compound with the molecular formula C10H17N It is a derivative of pyrrole, characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-2,5-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 2,5-dihydro-1H-pyrrole under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and maximize output. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyrrolidines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-Cyclohexyl-2,5-dihydro-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-cyclohexyl-2,5-dihydro-1H-pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the nature of the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-pyrroline
  • 2,5-Dihydro-1H-pyrrole-2-carboxylates
  • Pyrrolo[1,2-a]pyrazines

Uniqueness

1-Cyclohexyl-2,5-dihydro-1H-pyrrole is unique due to its specific structural features, such as the cyclohexyl group attached to the pyrrole ring. This structural uniqueness imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-cyclohexyl-2,5-dihydropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,10H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLOLLWXCNJJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0071091
Record name 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro-
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Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68109-75-1
Record name 1-Cyclohexyl-2,5-dihydro-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68109-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro-
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Record name 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-2,5-dihydro-1H-pyrrole
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Synthesis routes and methods

Procedure details

A solution of 5.19 kg (52.3 moles) of cyclohexylamine in 4.0 liters of benzene was heated to mild reflux (92° C.) and then the heating discontinued. To the solution was added, dropwise, 1,635 g (13.1 moles) of 1,4-dichlorobutene at a rate sufficient to maintain gentle reflux, 3 hours time being required. Heat was reapplied and the reactants were heated at reflux temperature for 18 hours. The mixture was cooled to about 50° C. and filtered to remove the hydrochloride. Carbon dioxide was bubbled into the filtrate to precipitate excess amine carbonate which was removed by filtration. Solvent was removed from the filtrate by distillation under reduced pressure and the reddish fluid residue slightly contaminated with benzene weighed 1,506 g (76% yield).
Quantity
5.19 kg
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Name
1,4-dichlorobutene
Quantity
13.1 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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